N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
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Overview
Description
“N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” is a compound that contains a thiophene and a quinoline moiety, both of which are important heterocyclic compounds with a wide range of applications in medicinal and industrial chemistry . Thiophene is a five-membered ring made up of one sulfur atom , while quinoline is a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Quinoline derivatives, on the other hand, can be synthesized through a variety of methods, including multi-component one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular structure of “N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” is characterized by the presence of a thiophene ring, a quinoline ring, and a sulfonamide group . The thiophene ring is a five-membered heterocycle containing a sulfur atom , while the quinoline ring is a nitrogen-based heterocyclic aromatic compound .Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide” would depend on the specific arrangement and bonding of its constituent moieties.Mechanism of Action
Target of Action
N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide, also known as N-[(thiophen-3-yl)methyl]quinoline-8-sulfonamide, primarily targets monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play a significant role in the regulation of neurotransmitters, which are crucial for various brain functions.
Mode of Action
This compound acts as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity, thereby increasing the levels of monoamines and acetylcholine in the synaptic cleft . This results in enhanced neurotransmission, which can have various effects depending on the specific neurotransmitters involved .
Biochemical Pathways
The inhibition of MAOs prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . This can affect several biochemical pathways, including those involved in mood regulation and response to stress .
Similarly, the inhibition of ChEs prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning . This can affect the cholinergic pathway, among others .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The inhibition of MAOs and ChEs by N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can lead to various molecular and cellular effects. For instance, it can enhance neurotransmission, which can improve cognitive function and mood . Moreover, this compound has shown potent activity against specific enzymes, suggesting that it could be a promising candidate for the treatment of neurodegenerative diseases .
Action Environment
The action of N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Safety and Hazards
Future Directions
Thiophene and quinoline derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene and quinoline moieties, such as “N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide”, with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18,16-9-11-6-8-19-10-11)13-5-1-3-12-4-2-7-15-14(12)13/h1-8,10,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQITAGNRVRUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CSC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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